Moexipril is synthesized from amino acids and is part of a broader category of ACE inhibitors, which also includes drugs like ramipril and enalapril. Its chemical structure allows it to effectively inhibit the conversion of angiotensin I to angiotensin II, thereby reducing blood pressure and providing cardiovascular protection .
The synthesis of moexipril involves several key steps:
Moexipril has a complex molecular structure characterized by its chemical formula . The molecular weight averages around 498.57 g/mol. Its structure includes:
The stereochemistry of moexipril is critical for its activity, with specific chiral centers contributing to its pharmacological properties .
Moexipril participates in several chemical reactions primarily related to its function as an ACE inhibitor:
The primary mechanism through which moexipril exerts its antihypertensive effects involves the inhibition of ACE activity:
Moexipril exhibits several notable physical and chemical properties:
Moexipril's primary applications are in clinical settings for managing hypertension and heart failure:
Moexipril hydrochloride is a prodrug angiotensin-converting enzyme (ACE) inhibitor with the chemical name 2-[(2S)-2-[[(1S)-1-(Ethoxycarbonyl)-3-phenylpropyl]amino]-1-oxopropyl]-1,2,3,4-tetrahydro-6,7-dimethoxy-3-isoquinolinecarboxylic acid hydrochloride. Its molecular formula is C₂₇H₃₄N₂O₇·HCl, yielding a molecular weight of 535.04 g/mol [3] [9] [10]. The compound manifests as a white crystalline solid with high lipophilicity, comparable to other ACE inhibitors like quinapril and ramipril [1] [7]. This lipophilicity facilitates efficient penetration into tissues, enabling inhibition of ACE activity in critical organs such as the heart, aorta, kidneys, and lungs [1] [2].
Table 1: Physicochemical Properties of Moexipril Hydrochloride
Property | Value |
---|---|
Molecular Formula | C₂₇H₃₄N₂O₇·HCl |
Molecular Weight | 535.04 g/mol |
CAS Registry Number | 82586-52-5 |
IUPAC Name | (3S)-2-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-3-carboxylic acid hydrochloride |
Lipophilicity | High (similar to quinapril/ramipril) |
Primary Targets | Tissue ACE (heart, aorta, kidney, lung) |
Moexipril possesses three chiral centers, all in the S-configuration [(3S, 2S, 1S)], which is critical for its ACE binding affinity and pharmacological activity [3] [6]. The tetrahydroisoquinoline core features a rigid bicyclic structure with methoxy substitutions at positions 6 and 7, enhancing steric interactions with the ACE active site [1] [6]. The bioactive conformation requires the free carboxylic acid group on the isoquinoline ring and the ethyl ester moiety on the alanyl side chain, the latter acting as a prodrug feature [7]. The stereochemistry dictates its binding to the zinc metallopeptidase active site of ACE, where the S-configuration at all centers aligns optimally with subsites S₁ (hydrophobic pocket) and S₂' (zinc-binding domain) [6] [10].
The synthesis commences with the alkylation of the tert-butyl ester of L-alanine (compound 2) using ethyl 2-bromo-4-phenylbutanoate (compound 1). This reaction proceeds under basic conditions (e.g., sodium hydride or potassium carbonate) to facilitate nucleophilic substitution. The chiral integrity of L-alanine is preserved through asymmetric induction, yielding the alkylated intermediate with high diastereoselectivity [1] [3]. The tert-butyl ester group serves as a temporary protecting group for the carboxylic acid, which is later cleaved under acidic conditions [3] [19].
Following alkylation, the tert-butyl ester is hydrolyzed using hydrogen chloride (HCl) in an organic solvent (e.g., dichloromethane or ethyl acetate), generating the free carboxylic acid intermediate (compound 3) [1] [3]. This intermediate undergoes peptide coupling with the tetrahydroisoquinoline core (compound 4, specifically 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid) using coupling agents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The final tert-butyl ester on the tetrahydroisoquinoline moiety is cleaved with HCl, yielding moexipril as the hydrochloride salt [1] [3].
Table 2: Key Synthetic Steps for Moexipril Hydrochloride
Step | Reaction | Purpose |
---|---|---|
Alkylation | L-Alanine tert-butyl ester + ethyl 2-bromo-4-phenylbutanoate → Alkylated adduct | Constructs dipeptide-like side chain |
Hydrolysis | Cleavage of tert-butyl ester with HCl → Half acid intermediate | Activates carboxylic acid for coupling |
Coupling | Half acid + tetrahydroisoquinoline core → Protected moexipril | Forms peptide bond to core structure |
Final Deprotection | Cleavage of tert-butyl ester with HCl → Moexipril hydrochloride | Yields final active pharmaceutical ingredient |
Moexipril functions as a prodrug with minimal intrinsic ACE inhibitory activity (IC₅₀ ≈ 2,700 nM). Its activation occurs via hepatic carboxylesterases, which hydrolyze the ethyl ester moiety to form the active metabolite moexiprilat (IC₅₀ = 2.1 nM) [1] [7]. This biotransformation involves cleavage of the ethyl ester group, resulting in a free dicarboxylic acid system that enhances zinc coordination in the ACE active site [7]. Intestinal carboxylesterases contribute minimally to activation (<20%), with the liver serving as the primary site [7]. The hydrolysis kinetics are rapid, with peak plasma concentrations of moexiprilat achieved within 1.5 hours of oral administration. Food intake reduces bioavailability by 40–70%, likely due to esterase inhibition or reduced intestinal absorption [7]. Once formed, moexiprilat binds ACE with 1,000-fold greater potency than the parent drug, primarily through interactions with the catalytic zinc ion and substrate pockets of ACE [1] [10].
Table 3: Pharmacokinetic Parameters of Prodrug Activation
Parameter | Moexipril | Moexiprilat (Active Metabolite) |
---|---|---|
ACE Inhibition (IC₅₀) | ~2,700 nM | 2.1 nM |
Bioavailability | 13–22% (fasted) | N/A |
Time to Peak (Tₘₐₓ) | 1.5 hours | 1.5 hours (post-hydrolysis) |
Primary Activation Site | Liver (carboxylesterases) | |
Effect of Food | Reduces Cₘₐₓ by 70–80% |
CAS No.: 1449768-46-0
CAS No.: 65718-85-6
CAS No.: 13568-33-7
CAS No.: 12653-83-7
CAS No.: 307326-25-6